molecular formula C16H13FO3S B15158283 3-(4-Fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one CAS No. 819792-59-1

3-(4-Fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one

Cat. No.: B15158283
CAS No.: 819792-59-1
M. Wt: 304.3 g/mol
InChI Key: WVUBWAMFOPCXMF-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a fluorine atom on one phenyl ring and a methanesulfonyl group on the other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Step 1: Preparation of 4-fluorobenzaldehyde and 4-(methanesulfonyl)acetophenone.

    Step 2: Mixing the two compounds in an ethanol solution.

    Step 3: Adding a base to the mixture and stirring at room temperature or slightly elevated temperatures.

    Step 4: Isolating the product by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the α,β-unsaturated carbonyl system.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated system.

    Substitution: The fluorine atom and the methanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or epoxides.

    Reduction: Formation of saturated ketones or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

  • Used as a starting material for the synthesis of various heterocyclic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology

  • Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine

  • Explored as a lead compound for the development of new pharmaceuticals.

Industry

  • Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one is not well-documented. similar compounds exert their effects by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom and the methanesulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one
  • 3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one
  • 3-(4-Methylphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one

Uniqueness

The presence of the fluorine atom in 3-(4-Fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one may confer unique properties such as increased metabolic stability and enhanced biological activity compared to its analogs.

Properties

CAS No.

819792-59-1

Molecular Formula

C16H13FO3S

Molecular Weight

304.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-(4-methylsulfonylphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H13FO3S/c1-21(19,20)15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3

InChI Key

WVUBWAMFOPCXMF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F

Origin of Product

United States

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